Tetramethylthiourea

Catalog No.
S602176
CAS No.
2782-91-4
M.F
C5H12N2S
M. Wt
132.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylthiourea

CAS Number

2782-91-4

Product Name

Tetramethylthiourea

IUPAC Name

1,1,3,3-tetramethylthiourea

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3

InChI Key

MNOILHPDHOHILI-UHFFFAOYSA-N

SMILES

CN(C)C(=S)N(C)C

solubility

10 to 50 mg/mL at 75° F (NTP, 1992)
Sol in water and alcohol
Water solubility= 5,400 mg/l

Synonyms

tetramethylthiourea

Canonical SMILES

CN(C)C(=S)N(C)C

The exact mass of the compound Tetramethylthiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 75° f (ntp, 1992)sol in water and alcoholwater solubility= 5,400 mg/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetramethylthiourea is a fully N-substituted organosulfur compound used as a performance-enhancing additive in electrochemical deposition, a specialized vulcanization accelerator, and a sterically-defined ligand for synthesizing metal complexes. [REFS-1, REFS-2] As a stable, crystalline solid with well-defined thermal properties and solubility profiles, it serves as a direct precursor where the reactivity of N-H bonds found in standard thiourea is undesirable and where thermal or solution stability is a critical process parameter. [3]

Procurement Fit

Workflow Accelerated sulfur vulcanization for rapid cure cycles
Processing High-temperature applications requiring isomerization-free stability
Chemistry N-H free ligand for well-defined metal coordination spheres
Radical Studies Controlled hydroxyl radical kinetics in oxidative environments

Direct substitution of Tetramethylthiourea (TMTU) with less-substituted analogs like thiourea or alternative accelerators like Ethylenethiourea (ETU) often fails in process-sensitive applications. The four methyl groups eliminate N-H bonds, preventing side reactions and altering hydrogen bonding capabilities, which is critical in ligand chemistry and formulation stability. [1] This substitution pattern also increases steric hindrance and significantly modifies solubility in organic solvents and thermal behavior compared to thiourea. [2] When compared to ETU, a common accelerator for polychloroprene, TMTU offers a distinct advantage by avoiding the significant regulatory and EHS (Environment, Health, and Safety) liabilities associated with ETU, which is classified as a substance of very high concern due to its toxicity. [3] Therefore, selecting a substitute based on chemical class alone can compromise process efficiency, final product properties, and regulatory compliance.

Substitution Risk

Property
Tetramethylthiourea
Less substituted thioureas
H-bond donors
Absent (fully N-methylated)
Present (N-H groups alter catalysis and coordination)
Thermal decomposition
No isomerization to ammonium thiocyanate
May isomerize to NH4SCN, changing byproduct profile
Vulcanization potency
Reported highest accelerator rank in series
Lower rank, longer scorch times may occur

Superior Organic Solvent Solubility for Advanced Precursor Applications

Tetramethylthiourea was specifically selected for the synthesis of single-source precursors for molybdenum and tungsten disulfides due to its solubility in volatile organic solvents. [1] This property is critical for solution-based deposition techniques like spin-coating, which are not feasible with precursors based on the parent compound, thiourea, due to its poor solubility in many common organic solvents. The resulting bis-tetramethylthiourea complexes afforded high-purity metal disulfides with recoveries of 80-90% after thermolysis at 300 °C. [1]

Evidence DimensionProcessability via Solution-Based Methods
Target Compound DataSoluble in volatile organic solvents, enabling use as a single-source precursor for MoS₂ and WS₂ thin films.
Comparator Or BaselineThiourea: Poorly soluble in many common organic solvents, limiting its use in solution-based precursor formulations.
Quantified DifferenceEnables a processing route (solution deposition) that is impractical with the baseline compound.
ConditionsSynthesis of [M(CO)₆₋ₙ(TMTU)ₙ] (M=Mo, W) complexes for thermolytic conversion to metal disulfides.

For materials science and electronics applications, this solubility enables the fabrication of high-purity thin films using scalable, lower-cost solution-based manufacturing methods.

Catalytic stability
Head-to-head
Higher net nitrosamine formation rate
Slower TMTU decomposition vs. thiourea
Supports sustained performance in long-duration processes
Aqueous pH 4.0, dimethylamine/nitrite system

Significantly Lower Melting Point for Thermal Processability

Tetramethylthiourea exhibits a melting point of 75-77 °C, which is approximately 100 °C lower than that of the unsubstituted parent compound, thiourea (176-178 °C). [REFS-1, REFS-2] This substantial difference in melting temperature is a critical parameter for process design.

Evidence DimensionMelting Point (°C)
Target Compound Data75 - 77 °C
Comparator Or BaselineThiourea: 176 - 178 °C
Quantified Difference~100 °C Lower
ConditionsStandard atmospheric pressure.

The lower melting point allows for incorporation into polymer matrices or use in synthesis at significantly lower temperatures, reducing thermal stress on other components and enabling melt-blending processes where thiourea's high melting point would be prohibitive.

OH radical reactivity
Head-to-head
8.0 × 109 dm³ mol⁻¹ s⁻¹
~33% lower than thiourea (1.2 × 1010)
Altered kinetic profile under oxidative radical conditions
N2O-saturated pulse radiolysis

Improved Additive Stability in Copper Electroplating Baths

Thiourea is a widely used additive in copper electrorefining and plating, but it is known to be chemically complex and prone to degradation, forming decomposition products that can unpredictably alter plating performance. [1] The use of a cation-permeable membrane to separate the anode from the main bath has been patented as a method to prevent the oxidative decomposition of organic additives, which is a primary cause of additive consumption and bath instability. [2] The fully substituted nature of Tetramethylthiourea makes it inherently more resistant to certain degradation pathways compared to thiourea, contributing to longer bath life and more consistent performance.

Evidence DimensionChemical Stability in Electrochemical Baths
Target Compound DataStructurally more robust due to N-alkylation, reducing susceptibility to certain oxidative decomposition pathways.
Comparator Or BaselineThiourea: Known to degenerate in solution, forming complexes and decomposition products that affect process control.
Quantified DifferenceQualitatively higher stability leading to reduced consumption and more predictable bath chemistry over time.
ConditionsAcid copper electroplating/electrorefining processes, particularly with non-consumable anodes.

This improved stability translates directly to lower operational costs through reduced additive consumption and less frequent bath maintenance, while ensuring more reproducible plating quality in industrial settings.

Thermal pathway
Class-level
No isomerization to NH4SCN
Thiourea and N-methyl analogs all isomerize
Avoids ammonium thiocyanate byproduct in melt processing
DSC/TG in O2 and N2 atmospheres

Viable Curing Accelerator Without Ethylenethiourea's EHS Liabilities

Thiourea-type compounds, including Tetramethylthiourea, are established accelerators for the vulcanization of polychloroprene rubber. [1] This positions TMTU as a functional alternative to Ethylenethiourea (ETU), which, despite being a highly effective accelerator for these systems, is classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity and potential carcinogenicity. [2] The use of ETU is therefore highly regulated and subject to stringent safety protocols.

Evidence DimensionRegulatory and Safety Profile
Target Compound DataNot classified as a substance of very high concern (SVHC); presents a lower EHS risk profile.
Comparator Or BaselineEthylenethiourea (ETU): Classified as an SVHC due to reproductive toxicity and carcinogenicity, leading to strict handling requirements and pressure for substitution.
Quantified DifferenceAvoidance of significant regulatory burden and documented health hazards.
ConditionsVulcanization of halogenated elastomers such as polychloroprene (Neoprene).

For manufacturers of rubber goods, selecting TMTU over ETU can significantly reduce regulatory compliance costs, simplify worker safety protocols, and future-proof formulations against further restrictions on hazardous substances.

Accelerator rank
Class-level
Ranked highest in methylthiourea series
Correlated with total methyl substitution
Supports selection for fastest cure-rate targets
Natural rubber sulfur vulcanization study
Crystal structure
Class-level
Non-planar geometry
Steric distortion from four methyl groups
Influences ligand coordination and solid-state packing
Single-crystal X-ray diffraction

Formulation of Solution-Processable Precursors for Metal Sulfide Thin Films

Tetramethylthiourea is the indicated choice when developing precursors for materials like MoS₂ and WS₂ intended for spin-coating or printing techniques. Its inherent solubility in common organic solvents allows for the creation of homogeneous precursor solutions, a critical requirement that cannot be met by the largely insoluble parent compound, thiourea. [1]

High-Stability Additive for Industrial Acid Copper Electroplating

In demanding printed circuit board (PCB) and semiconductor manufacturing, TMTU is selected as a bath additive to ensure consistent deposit quality and extend bath operational lifetime. Its greater chemical stability compared to thiourea minimizes unpredictable performance shifts caused by additive decomposition, reducing process adjustments and material waste. [2]

Non-ETU Vulcanization Systems for Polychloroprene Rubber

For producing polychloroprene-based articles like hoses, gaskets, and seals, TMTU serves as an effective accelerator without the severe EHS and regulatory burdens of Ethylenethiourea (ETU). [3] It is the right choice for manufacturers prioritizing worker safety and seeking to formulate products compliant with stringent chemical regulations like REACH.

Application Fit

Application
Selection Property
Validation Focus
Rapid sulfur vulcanization
Methyl substitution degree and accelerator potency
Scorch time and crosslink density
High-temperature processing
Isomerization-free thermal stability
Ammonium thiocyanate byproduct monitoring
Controlled radical kinetics
Hydroxyl radical reaction rate
Kinetic profile in oxidative environments
N-H free coordination ligand
Steric bulk and absence of N-H donors
Metal center geometry and catalytic selectivity

Physical Description

1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992)

XLogP3

0.5

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.0 °C
245 °C

LogP

0.49 (LogP)
log Kow= 0.49

Melting Point

172 to 174 °F (NTP, 1992)
79.3 °C
78-9 °C

UNII

J6T67A1P72

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2782-91-4

Wikipedia

Tetramethylthiourea

General Manufacturing Information

Thiourea, N,N,N',N'-tetramethyl-: ACTIVE

Analytic Laboratory Methods

NIOSH Method: 3505. Analyte: Tetramethylthiourea-pentacyanoamine-ferrate coordination complex. Matrix: Air. Procedure: Visible absorption spectrophotometry. For tetramethylthiourea-pentacyanoamine-ferrate coordination complex this method has an estimated detection limit of 3 mg/sample. The precision/RSD is 0.02 @ 15 to 150 mg/sample and the recovery is not given. Applicability: The working range is 0.15 to 10 mg/cu m for a 100 liter air sampler. Interferences: Compounds containing a thione (C=5) group will complex with the pentacyanoamine ferrate reagent and may interfere with the analyte absorbance band at 590 nm.
TMTU is collected from air using midget impingers containing water, or PVC or cellulose ester membrane filters which are then extracted with water. Pentacyanoamineferrate reagent is added to the filter extract or to the impinger contents to form a colored coordination complex. The absorbance of the solution is measured spectrophotometrically at 590 nm. The detection limit is 3 ug/sample.
Optimum conditions for the simultaneous HPLC (reversed-phase and adsorption) sepn of ferbam and its degradation products, tetramethylthiuram disulfide, tetramethylthiuram monosulfide, and tetramethylthiourea, are reported. A column packed with LiChrosorb RP-18 was used for reversed-phase chromatog. The optimum mobil phase was 70:30 CHCl3-cyclohexane. MS was combined with reversed-phase HPLC for the study of the thermodegradation of ferbam
A method has been developed for the detn of trace concn of ferbam and its 3 degradation products: thiram, tetramethylthiuram monosulfide, and tetramethylthiourea in model mixt and real samples. Quant analysis using adsorption and reversed-phase chromatography gave reproducible results in the HPLC sepn of these cmpd in a very short time. All results were verified by mass spectrometry. The limit of detection for thiram in soil was 0.005 mg/kg, which corresponds with the criteria of the FAO (Codex Alimentus) concerning methods for the detn of dithiocarbamate residues in food.

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